![molecular formula C18H22FN3O2 B3011869 azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone CAS No. 1019096-53-7](/img/structure/B3011869.png)
azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
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Description
Azepan-1-yl(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been synthesized using various methods. In
Scientific Research Applications
Photolytic Synthesis and Reactivity
3H-azepines and Related Systems : Research has explored the photolysis of aryl azides bearing electron-withdrawing substituents, leading to the production of 3-substituted 2-methoxy-3H-azepines among other products. This study highlights the reactivity of azepine derivatives under specific conditions, suggesting potential utility in synthetic organic chemistry and material science (Purvis et al., 1984).
Protein Kinase Inhibition
PKB Inhibitors : Novel azepane derivatives have been developed and evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). This research indicates the potential of azepane derivatives in therapeutic applications, particularly in cancer and inflammatory diseases where PKB plays a critical role (Breitenlechner et al., 2004).
Radioligand Development for Imaging
Norepinephrine Transporters Imaging : Synthesis and evaluation of carbon-11 labeled (S,S)-CFMME and (R)-OHDMI as candidate radioligands for imaging norepinephrine transporters with PET highlight the application of azepane derivatives in neuroimaging. This research could contribute to better understanding and diagnosis of neurological disorders (Schou et al., 2006).
Antimicrobial Activity
Antimicrobial Azepane Derivatives : Studies have also shown that certain azepane derivatives exhibit antimicrobial activity. This suggests their potential as lead compounds in the development of new antimicrobial agents, addressing the global challenge of antibiotic resistance (Kumar et al., 2012).
Material Science Applications
Luminescence Switching : Research on (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone (IS-CBZ) demonstrates luminescence switching between delayed fluorescence and room-temperature phosphorescence. This highlights the potential of azepane derivatives in developing new materials for optoelectronic applications (Wen et al., 2021).
properties
IUPAC Name |
azepan-1-yl-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-2-24-16-13-22(15-9-7-14(19)8-10-15)20-17(16)18(23)21-11-5-3-4-6-12-21/h7-10,13H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKSFAKLKAESKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCCCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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